N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,4-Dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the N4 position, a methyl group at the N1 position, and a piperidin-1-yl group at the C6 position. Its molecular framework allows for modular modifications, making it a versatile candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-7-8-16(14(2)11-13)21-17-15-12-20-24(3)18(15)23-19(22-17)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAZAHJUZAOPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study the interactions with specific molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate cellular pathways and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues with Varied C6 Substituents
The C6 position of pyrazolo[3,4-d]pyrimidines is critical for modulating biological activity. Key analogues include:
Key Observations :
Analogues with Modified Aromatic Substituents
Variations at the N4 aromatic ring influence target selectivity and pharmacokinetics:
Key Observations :
Analogues with Heterocyclic Extensions
Hybrid structures incorporating additional rings demonstrate expanded biological profiles:
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s moderate LogP (3.2) balances membrane permeability and solubility.
- Methylthio derivatives (e.g., 2a) exhibit poor solubility but high membrane penetration, necessitating formulation optimization .
Biological Activity
N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N4
- Molecular Weight : 260.35 g/mol
- CAS Number : 13327-12-3
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with various biological activities, particularly in the context of kinase inhibition.
The primary mechanism of action for this compound involves its interaction with specific targets in cellular pathways. Notably, this compound has been shown to:
- Inhibit Cyclin-dependent Kinases (CDKs) : CDKs are critical regulators of cell cycle progression. Inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent against tumors characterized by dysregulated CDK activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 5.2 | CDK inhibition |
| A549 (Lung) | 3.8 | Apoptosis induction |
| HeLa (Cervical) | 2.9 | Cell cycle arrest |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- Broad-spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Study on Cancer Cell Lines
A recent study evaluated the efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound. It was found that the compound could inhibit the growth of antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
